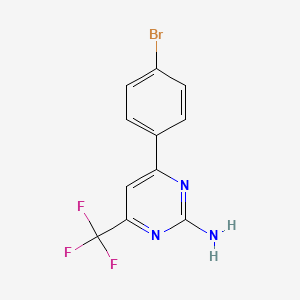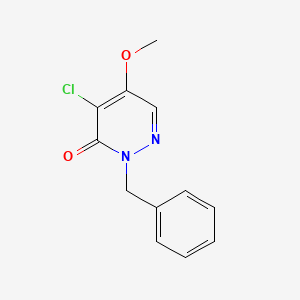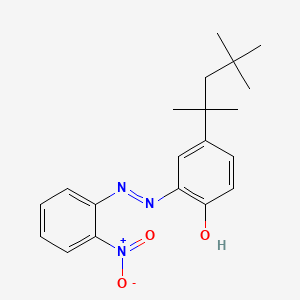
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
概要
説明
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic organic compound with the molecular formula C20H25N3O3. It is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol typically involves the diazotization of 2-nitroaniline followed by coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations .
化学反応の分析
Types of Reactions
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks
作用機序
The mechanism of action of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
類似化合物との比較
Similar Compounds
- 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
- Phenol, 2-[(2-nitrophenyl)azo]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Phenol, 2-[(2-nitrophenyl)diazenyl]-4-(1,1,3,3-tetramethylbutyl)-
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the bulky tetramethylbutyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .
特性
CAS番号 |
51656-57-6 |
|---|---|
分子式 |
C20H25N3O3 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-[(2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H25N3O3/c1-19(2,3)13-20(4,5)14-10-11-18(24)16(12-14)22-21-15-8-6-7-9-17(15)23(25)26/h6-12,24H,13H2,1-5H3 |
InChIキー |
HOWCUYQDKCPWDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
| 51656-57-6 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
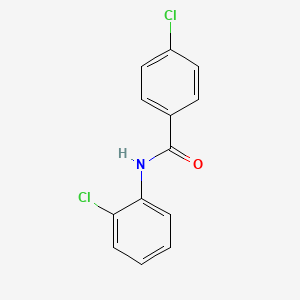
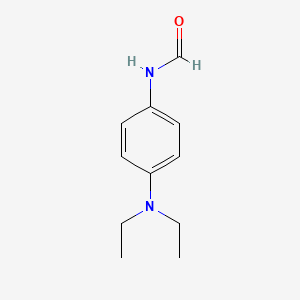
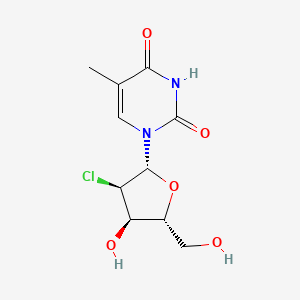
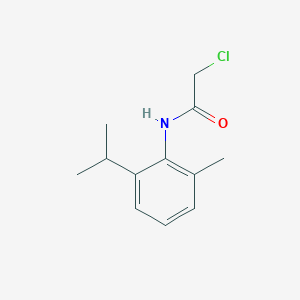

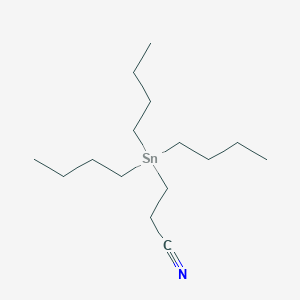
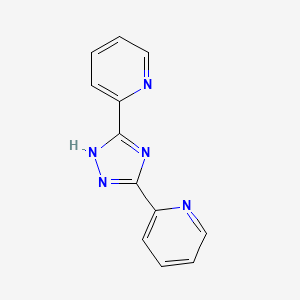
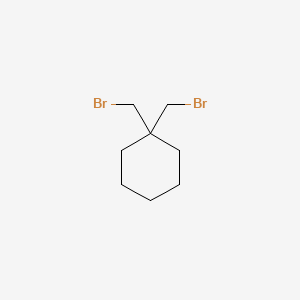
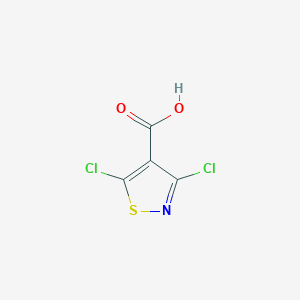
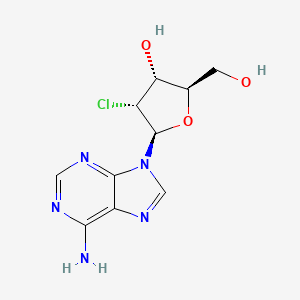
![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
